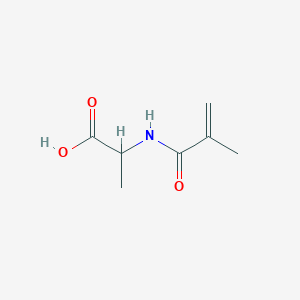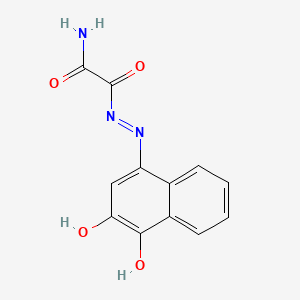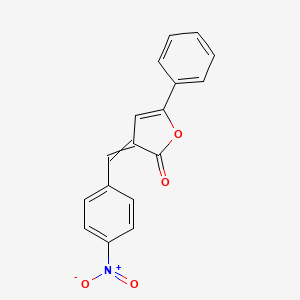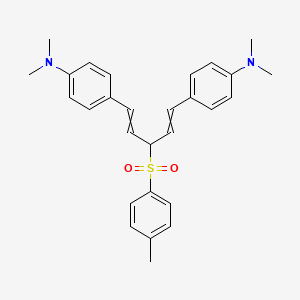
2-(2-Methylprop-2-enoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-2-enoylamino)propanoic acid is an organic compound with the molecular formula C7H11NO3. It contains a carboxylic acid group, a secondary amide group, and a hydroxyl group. This compound is known for its unique structure, which includes multiple bonds and rotatable bonds .
Vorbereitungsmethoden
The synthesis of 2-(2-Methylprop-2-enoylamino)propanoic acid can be achieved through various methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes a combination reaction followed by hydrolysis steps to obtain the desired product . Industrial production methods often focus on optimizing reaction conditions to achieve high purity and yield.
Analyse Chemischer Reaktionen
2-(2-Methylprop-2-enoylamino)propanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, it is utilized in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of 2-(2-Methylprop-2-enoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylprop-2-enoylamino)propanoic acid can be compared with other similar compounds, such as 2-phenylpropanoic acid and 2-methylpropanoic acid. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications .
Eigenschaften
CAS-Nummer |
29486-28-0 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6(9)8-5(3)7(10)11/h5H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
FQOWJGGXNSRNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)

![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)

![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)

![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)



![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/structure/B13804546.png)
![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)

